REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][C:4]1([C:9]#N)[CH2:7][C:6](=[CH2:8])[CH2:5]1.[OH2:11]>CCO>[CH3:3][C:4]1([C:9]([OH:11])=[O:1])[CH2:7][C:6](=[CH2:8])[CH2:5]1 |f:0.1|
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
53.3 mmol
|
Type
|
reactant
|
Smiles
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CC1(CC(C1)=C)C#N
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2.5 hrs
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with water (30 mL)
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Type
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WASH
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Details
|
washed with EtOAc (30 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (two×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
CC1(CC(C1)=C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |